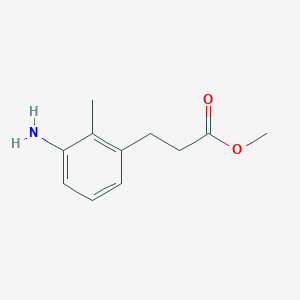
Methyl 3-(3-amino-2-methylphenyl)propanoate
Cat. No. B8168275
M. Wt: 193.24 g/mol
InChI Key: BIBFRLPGAQWOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09018414B2
Procedure details


48.7 g (220.1 mmol) of methyl (2E)-3-(2-methyl-3-nitrophenyl)acrylate were dissolved in 2.2 liters of methanol, and the solution was hydrogenated in a continuous-flow hydrogenation reactor (“H-Cube midi” from Thales Nano, Budapest) at a flow rate of 6-10 ml/min and at a reaction temperature of 35-40° C. and at maximum hydrogen pressure. After the reaction had ended, the product-containing solution was concentrated under reduced pressure. This gave 40.0 g of the target product as a solid (92.1% of theory).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1/[CH:11]=[CH:12]/[C:13]([O:15][CH3:16])=[O:14].[H][H]>CO>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]([CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)OC
|
|
Name
|
|
|
Quantity
|
2.2 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was hydrogenated in a continuous-flow hydrogenation reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a reaction temperature of 35-40° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the product-containing solution was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C(=C(C=CC1)CCC(=O)OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
